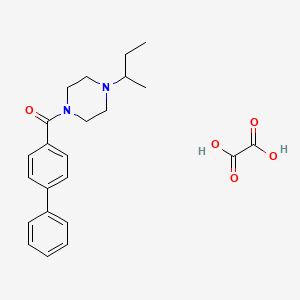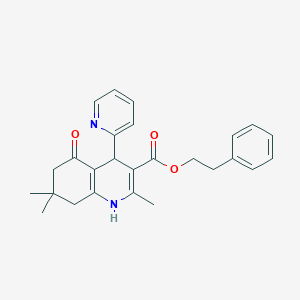![molecular formula C12H14ClNOS B5092200 N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
N-allyl-3-[(4-chlorophenyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-[(4-chlorophenyl)thio]propanamide, also known as ACTP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of thioamides and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in cancer progression. N-allyl-3-[(4-chlorophenyl)thio]propanamide also inhibits the production of reactive oxygen species (ROS), which are implicated in various diseases. Additionally, it has been reported to inhibit the activity of the NF-κB pathway, which plays a role in inflammation.
Biochemical and Physiological Effects:
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases. It also inhibits the production of pro-inflammatory cytokines, which are implicated in various diseases. Additionally, N-allyl-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of fungi by inhibiting the activity of fungal enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-allyl-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its high purity, which can be achieved through recrystallization. Additionally, it has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising compound for further research. However, one limitation of using N-allyl-3-[(4-chlorophenyl)thio]propanamide is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the research on N-allyl-3-[(4-chlorophenyl)thio]propanamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and pathways. Additionally, the synthesis of analogs of N-allyl-3-[(4-chlorophenyl)thio]propanamide could lead to the discovery of compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-allyl-3-[(4-chlorophenyl)thio]propanamide involves the reaction of allylamine with 4-chlorobenzenethiol in the presence of a catalyst. The resulting product is then reacted with 3-chloropropionyl chloride to obtain N-allyl-3-[(4-chlorophenyl)thio]propanamide. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-allyl-3-[(4-chlorophenyl)thio]propanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. In a study conducted by Kim et al. (2016), N-allyl-3-[(4-chlorophenyl)thio]propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study by Lee et al. (2019) reported that N-allyl-3-[(4-chlorophenyl)thio]propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-2-8-14-12(15)7-9-16-11-5-3-10(13)4-6-11/h2-6H,1,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIAIEDVJKWFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6168924 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5092169.png)
![1-[(2-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5092174.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5092190.png)
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)

